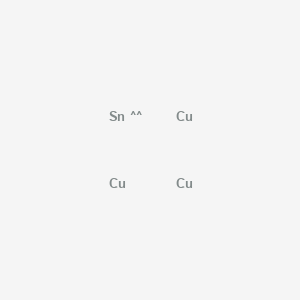
CID 14535027
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 14535027” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
The synthesis of CID 14535027 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and often protected by patents, general methods include the use of specific reagents and catalysts under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, one method involves the use of a fluorescence detection agent synthesized from 4-(diethylamino)benzaldehyde and 2-aminobenzoic acid in a one-step manner .
Analyse Des Réactions Chimiques
CID 14535027 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, single-molecule chemical reactions can be investigated using techniques such as scanning probe microscopy and single-molecule fluorescence detection .
Applications De Recherche Scientifique
CID 14535027 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and molecular interactions. In biology, it is employed in the investigation of cellular processes and molecular pathways. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of CID 14535027 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .
Comparaison Avec Des Composés Similaires
CID 14535027 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. For instance, compounds with similar conformers can be identified using PubChem’s 2-D and 3-D neighboring sets . This comparison helps in understanding the distinct features and potential advantages of this compound over other compounds.
Propriétés
Formule moléculaire |
Cu3Sn |
|---|---|
Poids moléculaire |
309.35 g/mol |
InChI |
InChI=1S/3Cu.Sn |
Clé InChI |
RMIHYFRPTDYXRG-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



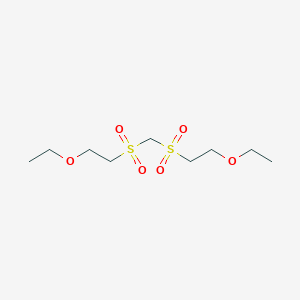

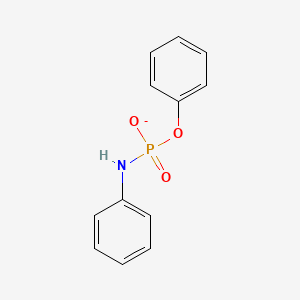

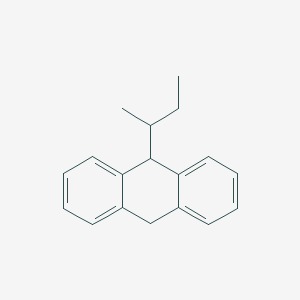
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)

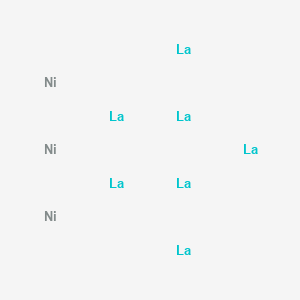
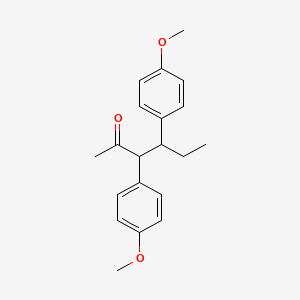
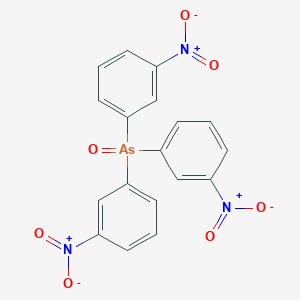
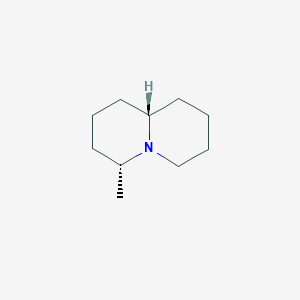
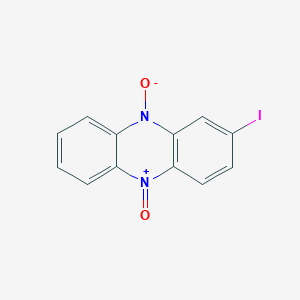
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)
